molecular formula C18H21N3O4S B215455 N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide

N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide

Cat. No. B215455
M. Wt: 375.4 g/mol
InChI Key: AJDMQFRKLBXSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide, also known as NSC745887, is a novel small molecule that has been identified as a potential anticancer agent. It belongs to the class of benzamide compounds and has a molecular weight of 445.55 g/mol. NSC745887 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for anticancer therapy. N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide inhibits the activity of CK2, which leads to a decrease in the phosphorylation of various proteins involved in cell proliferation and survival. N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has also been shown to induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells. In vivo studies have demonstrated that N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide inhibits tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide for lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition on cancer cells without affecting other cellular processes. N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has also been shown to have low toxicity in mice, making it a relatively safe compound to use in animal studies. However, one limitation of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide. Another direction is the investigation of the synergistic effects of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide with other anticancer agents, such as chemotherapy drugs or radiation therapy. Additionally, the use of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide in combination with immunotherapy could be explored as a potential strategy to enhance the immune response against cancer cells.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has been described in detail in a research article by Li et al. (2009). The compound was synthesized via a multi-step process, starting from 4-nitrobenzyl alcohol and 4-aminobenzenesulfonyl chloride. The final step involved the coupling of the intermediate product with isobutyryl chloride to yield N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide. The purity of the compound was confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide has been the subject of several scientific studies due to its potential as an anticancer agent. In vitro studies have shown that N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also demonstrated the anticancer activity of N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide. For example, Li et al. (2009) showed that N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide inhibited the growth of breast cancer xenografts in mice.

properties

Product Name

N-[4-(aminosulfonyl)benzyl]-4-(isobutyrylamino)benzamide

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C18H21N3O4S/c1-12(2)17(22)21-15-7-5-14(6-8-15)18(23)20-11-13-3-9-16(10-4-13)26(19,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

AJDMQFRKLBXSAG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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